3-(Methylthio)-1-hexanol

Catalog No.
S1891899
CAS No.
51755-66-9
M.F
C7H16OS
M. Wt
148.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Methylthio)-1-hexanol

CAS Number

51755-66-9

Product Name

3-(Methylthio)-1-hexanol

IUPAC Name

3-methylsulfanylhexan-1-ol

Molecular Formula

C7H16OS

Molecular Weight

148.27 g/mol

InChI

InChI=1S/C7H16OS/c1-3-4-7(9-2)5-6-8/h7-8H,3-6H2,1-2H3

InChI Key

JSASXSHMJYRPCM-UHFFFAOYSA-N

SMILES

CCCC(CCO)SC

Solubility

insoluble in wate

Canonical SMILES

CCCC(CCO)SC

3-(Methylthio)-1-hexanol, also known as 3-(methylsulfanyl)hexan-1-ol, is an organosulfur compound characterized by its thioether group, which is substituted by two alkyl groups. Its chemical formula is C₇H₁₆OS, and it has a molecular weight of approximately 148.26 g/mol. This compound appears as a light yellow liquid with a pungent odor, often described as having a sulfurous or metallic scent . It is primarily used in the flavor and fragrance industries due to its unique olfactory properties.

The primary function of 3-(Methylthio)-1-hexanol is as a flavoring agent in passion fruit. It likely interacts with olfactory receptors in the nose, triggering the perception of a fruity aroma. The exact mechanism of this interaction is not fully understood but might involve the molecule's shape and functional groups fitting into specific binding sites on the receptors [].

Occurrence and Biological Source

3-(Methylthio)-1-hexanol is a naturally occurring compound found in Passiflora edulis, also known as the yellow passion fruit []. While its exact biological function within the plant remains uninvestigated, its presence suggests a potential role in the fruit's aroma or flavor profile.

Odor Profile and Use as a Flavoring Agent

Research suggests that 3-(Methylthio)-1-hexanol contributes to the characteristic odor of yellow passion fruit []. Its aroma profile is described as green, leafy, metallic, vegetable, and sulfurous []. Due to this unique character, 3-(Methylthio)-1-hexanol finds application as a flavoring agent in food products. Safety evaluations by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) have deemed it safe for consumption at typical use levels of 0.02-6 ppm in finished products [].

Current Research Trends

There is limited scientific research available on 3-(Methylthio)-1-hexanol beyond its role as a flavoring agent. Further investigations might explore its potential biological activities, such as antimicrobial or insecticidal properties, based on the presence of the functional group -SCH₃ (methylthiol).

Future Directions

Future research efforts could focus on:

  • Elucidating the biosynthetic pathway for 3-(Methylthio)-1-hexanol within Passiflora edulis.
  • Investigating its potential biological functions in the plant.
  • Exploring its application in the development of novel flavors or fragrances.
  • Examining its potential for use as a natural food preservative due to its antimicrobial properties (if any).
Typical of alcohols and thioethers. Key reactions include:

  • Oxidation: The alcohol group can be oxidized to form aldehydes or ketones.
  • Esterification: Reacting with carboxylic acids can yield esters.
  • Substitution Reactions: The sulfur atom can participate in nucleophilic substitution reactions, allowing for the formation of new thioether compounds.

These reactions highlight its versatility in organic synthesis and potential applications in producing more complex molecules.

The synthesis of 3-(Methylthio)-1-hexanol typically involves the following methods:

  • Alkylation of Thiols: The compound can be synthesized through the alkylation of methyl mercaptan (methylthio) with hexyl halides.
  • Reduction of Thioesters: Thioesters derived from fatty acids can be reduced to yield the corresponding alcohol.
  • Grignard Reactions: Reacting a Grignard reagent with a suitable thiol can also lead to the formation of this compound.

These methods allow for the production of 3-(Methylthio)-1-hexanol with varying degrees of purity and yield depending on the reaction conditions employed .

3-(Methylthio)-1-hexanol finds applications primarily in:

  • Flavoring Agents: It is utilized in food products to impart specific flavors owing to its unique odor profile.
  • Fragrance Industry: The compound is incorporated into perfumes and fragrances for its distinctive scent characteristics.
  • Chemical Intermediates: It serves as a building block in organic synthesis for creating more complex sulfur-containing compounds.

Its functional properties make it valuable across multiple industrial sectors .

Interaction studies involving 3-(Methylthio)-1-hexanol have focused on its sensory attributes and potential effects on biological systems. It has been noted for its strong olfactory impact, which can influence consumer preferences in food and fragrance products. Additionally, studies suggest that it may interact with olfactory receptors, contributing to its distinct smell and flavor profile .

Several compounds exhibit structural similarities to 3-(Methylthio)-1-hexanol, including:

  • 1-Hexanol: A straight-chain alcohol without sulfur functionalities.
  • 2-Methylthioethanol: A shorter chain thioalcohol that shares some sensory characteristics but differs in molecular structure.
  • 3-(Ethylthio)-1-hexanol: Similar thioether structure with an ethyl group instead of a methyl group.

Comparison Table

Compound NameStructure TypeKey Features
3-(Methylthio)-1-hexanolThioether AlcoholUnique sulfurous odor, used in flavors
1-HexanolStraight-chain AlcoholCommon solvent, no sulfur functionality
2-MethylthioethanolThioalcoholShorter chain, similar odor profile
3-(Ethylthio)-1-hexanolThioether AlcoholSimilar structure with ethyl substitution

The uniqueness of 3-(Methylthio)-1-hexanol lies in its specific combination of a six-carbon chain with a methylthio group, which provides distinctive sensory properties not found in other similar compounds .

Physical Description

colourless liquid with sulfurous onion, garlic green vegetable odou

XLogP3

1.9

Density

0.964-0.974 (20°)

GHS Hazard Statements

Aggregated GHS information provided by 1471 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 27 of 1471 companies. For more detailed information, please visit ECHA C&L website;
Of the 7 notification(s) provided by 1444 of 1471 companies with hazard statement code(s):;
H315 (92.24%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (92.24%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (99.93%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

51755-66-9
90180-89-5

Wikipedia

3-(methylthio)-1-hexanol

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

Dates

Modify: 2023-08-16

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